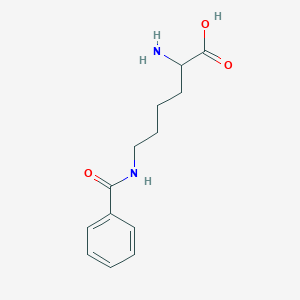

2-Amino-6-benzamidohexanoic acid

Overview

Description

2-Amino-6-benzamidohexanoic acid, also known as A6B, is an amino acid derivative. It is used as an intermediate for the preparation of new Schiff bases and 4-thiazolidinone compounds .

Molecular Structure Analysis

The molecular formula of 2-Amino-6-benzamidohexanoic acid is C13H18N2O3 . The exact mass and monoisotopic mass are 250.13174244 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis

2-Amino-6-benzamidohexanoic acid has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of -1.3, indicating its solubility in water and lipids . The compound has a topological polar surface area of 92.4 Ų .Scientific Research Applications

1. Synthesis and Biological Evaluation of 2-Amino-6-Benzoxazole Derivatives

- Summary of Application: This research involves the synthesis of a new series of 2-amino-6-benzoxazole derivatives which are structurally related to riluzole, a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis (ALS). The synthesized compounds, particularly benzamide derivatives, have shown potential as new inhibitors of voltage-dependent Na+ channel currents .

- Methods of Application: The synthesis involved the creation of benzamide derivatives with the aim to combine the neuroprotective effects of riluzole with those of a series of benzamide derivatives .

- Results or Outcomes: Preliminary results indicate that the synthesized compounds are able to antagonize voltage-dependent Na+ channel currents .

2. Structural Requirements of 2(S)-Amino-6-Boronohexanoic Acid Derivatives as Arginase I Inhibitors

- Summary of Application: This research provides insights into the structural requirements of 2(S)-Amino-6-Boronohexanoic Acid Derivatives as Arginase I inhibitors. Arginase I is an important enzyme involved in the urea cycle, and its overexpression has been associated with cardiovascular and cerebrovascular diseases .

- Methods of Application: The study used a three-dimensional quantitative structure–activity relationships (3D-QSAR) method to study the structure–activity relationship (SAR) of Cα substituted 2(S)-amino-6-boronohexanoic acid (ABH) derivatives as Arginase I inhibitors .

- Results or Outcomes: The best model revealed that the differential Arginase I inhibitory activities of the ABH derivatives can be described using steric and electrostatic fields .

3. Synthesis of Biologically Active Derivatives of 2-Aminobenzothiazole

- Summary of Application: This research focuses on the synthesis of biologically active compounds based on 2-aminobenzothiazole. These compounds have a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

- Methods of Application: The synthesis of these derivatives includes both one-pot and multistep synthesis methods .

- Results or Outcomes: The synthesized compounds have shown a wide range of pharmacological properties .

4. Application of Amino Acids in the Structural Modification of Natural Products

- Summary of Application: This research discusses the application of amino acids in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Methods of Application: The study involves the structural modification of natural products using amino acids .

- Results or Outcomes: The modified natural products have shown improved performance and minimized adverse effects .

5. Use of 2-Amino-6-Methoxybenzothiazole

- Summary of Application: 2-Amino-6-methoxybenzothiazole is used in the production of cationic blue RL and cationic yellow 2RL .

- Methods of Application: The compound is used in the synthesis of 6-methoxy-3-methylbenzothiazole salicylate, which is then used to produce cationic yellow GL .

- Results or Outcomes: The compound has been successfully used in the production of various dyes .

6. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research highlights the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The study involves the synthesis of products containing one or two Boc-groups .

- Results or Outcomes: The synthesized products have shown various properties and applications .

7. Green and Mechanochemical One-Pot Multicomponent Synthesis

- Summary of Application: This research focuses on the synthesis of a library of 2-amino-4H-benzopyran derivatives via a one-pot reaction catalyzed by amine-functionalized silica magnetic nanoparticles .

- Methods of Application: The synthesis involves a one-pot reaction of three components: aromatic aldehyde, malononitrile, and dimedone .

- Results or Outcomes: The synthesized 2-amino-4H-benzopyran derivatives have shown potential for various bioactive applications .

8. Dual Protection of Amino Functions Involving Boc

- Summary of Application: This research highlights the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The study involves the synthesis of products containing one or two Boc-groups .

- Results or Outcomes: The synthesized products have shown various properties and applications .

properties

IUPAC Name |

2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318715 | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzamidohexanoic acid | |

CAS RN |

5107-18-6 | |

| Record name | 5107-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)